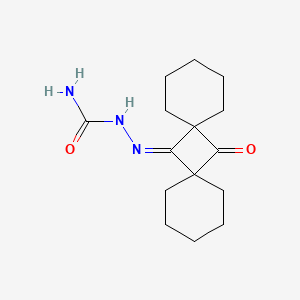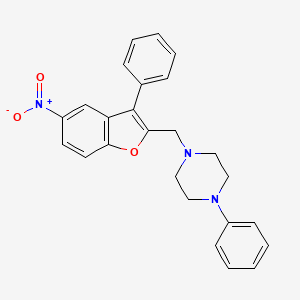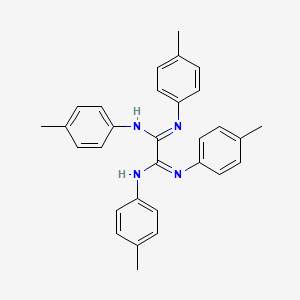
Ethanediimidamide, N,N',N'',N'''-tetrakis(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of four methylphenyl groups attached to an ethanediimidamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- typically involves the reaction of ethanediimidamide with 4-methylphenyl derivatives under controlled conditions. One common method includes the use of aromatic borates and 1,3,5-triethynylbenzene in Suzuki and Sonogashira polymerization reactions . These reactions are carried out in the presence of suitable catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply.
化学反応の分析
Types of Reactions
Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
作用機序
The mechanism of action of Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical and chemical processes. Its electron-rich nature and conjugated system enable it to participate in redox reactions and act as a catalyst or inhibitor in different contexts .
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Known for its chelating properties and use in metal extraction and catalysis.
N,N,N’,N’-Tetraacetylethylenediamine: Used in various industrial applications, including as a bleaching activator in detergents.
Uniqueness
Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- stands out due to its unique combination of four methylphenyl groups, which impart distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
75390-40-8 |
|---|---|
分子式 |
C30H30N4 |
分子量 |
446.6 g/mol |
IUPAC名 |
1-N,1-N',2-N,2-N'-tetrakis(4-methylphenyl)ethanediimidamide |
InChI |
InChI=1S/C30H30N4/c1-21-5-13-25(14-6-21)31-29(32-26-15-7-22(2)8-16-26)30(33-27-17-9-23(3)10-18-27)34-28-19-11-24(4)12-20-28/h5-20H,1-4H3,(H,31,32)(H,33,34) |
InChIキー |
AWRNWQNPBDOBKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)C(=NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


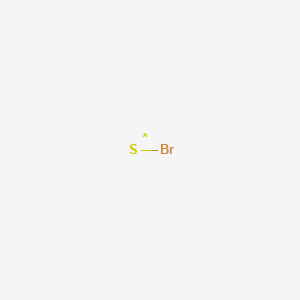
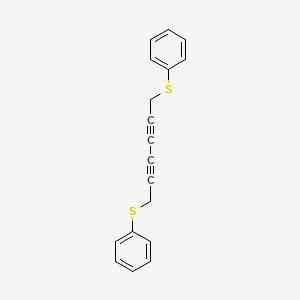
![4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid](/img/structure/B14455080.png)
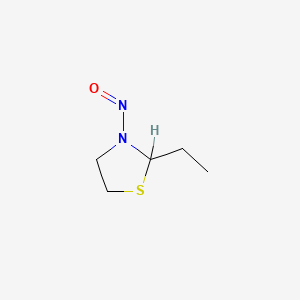
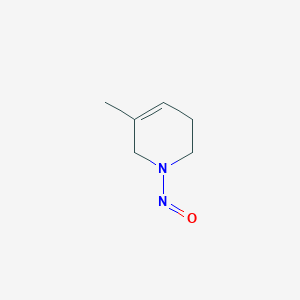
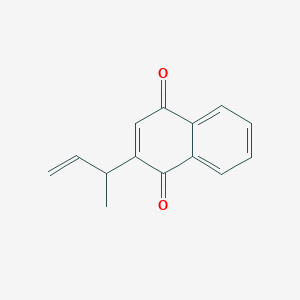
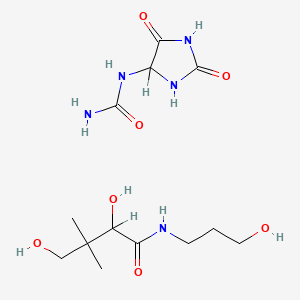
![Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate](/img/structure/B14455111.png)
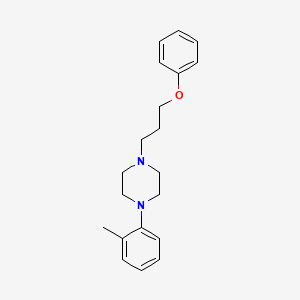
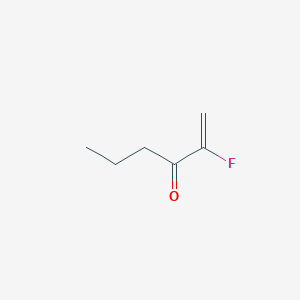
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)

